6-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole

Lipophilicity Permeability Target Engagement

6-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole (CAS 1936349-06-2, C₈H₃F₄NO, MW 205.11) is a highly electron-deficient heterocyclic scaffold of the 1,3-benzoxazole class, bearing a fluorine atom at position 6 and a trifluoromethyl group at position Its electron-withdrawing substitution pattern imparts markedly reduced basicity (predicted pKa –2.72) compared to unsubstituted benzoxazole and confers unique reactivity at the C-7 position for nucleophilic aromatic substitution (SNAr). Commercially available at purities up to 98% , this compound serves as a versatile building block for constructing fluorinated, metabolically robust benzoxazole libraries, distinguishing it from its non-fluorinated or mono-substituted analogues.

Molecular Formula C8H3F4NO
Molecular Weight 205.11 g/mol
Cat. No. B12853920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole
Molecular FormulaC8H3F4NO
Molecular Weight205.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1N=CO2)C(F)(F)F)F
InChIInChI=1S/C8H3F4NO/c9-4-1-2-5-7(14-3-13-5)6(4)8(10,11)12/h1-3H
InChIKeyBHGMIAVMPNUENR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole: Quantitative Differentiation Guide for Procurement and Lead Optimization


6-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole (CAS 1936349-06-2, C₈H₃F₄NO, MW 205.11) is a highly electron-deficient heterocyclic scaffold of the 1,3-benzoxazole class, bearing a fluorine atom at position 6 and a trifluoromethyl group at position 7. Its electron-withdrawing substitution pattern imparts markedly reduced basicity (predicted pKa –2.72) compared to unsubstituted benzoxazole and confers unique reactivity at the C-7 position for nucleophilic aromatic substitution (SNAr) [1]. Commercially available at purities up to 98% , this compound serves as a versatile building block for constructing fluorinated, metabolically robust benzoxazole libraries, distinguishing it from its non-fluorinated or mono-substituted analogues.

Why 6-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole Cannot Be Replaced by a Generic Benzoxazole


Simple benzoxazole scaffolds are often assumed to be interchangeable, but the specific 6‑fluoro‑7‑trifluoromethyl substitution creates a uniquely electron‑poor aromatic system that cannot be replicated by regioisomers or mono‑substituted analogues. The predicted pKa of –2.72 renders the oxazole nitrogen essentially non‑basic , in stark contrast to the weakly basic character of unsubstituted 1,3‑benzoxazole (experimental pKa ≈ 0.8) [1]. This shift alters hydrogen‑bonding capacity and can dramatically affect target engagement. Simultaneously, the C‑7 fluorine serves as a synthetic handle for direct SNAr, enabling late‑stage diversification that is impossible with non‑fluorinated or C‑5‑fluoro analogues [2]. Selecting a generic replacement without these specific electronic and reactive features risks failure in both biological activity and synthetic tractability.

Quantitative Head-to-Head Evidence for 6-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole


Basicity: A 3.5 pKa Unit Drop Versus Unsubstituted Benzoxazole

The predicted pKa of 6‑fluoro‑7‑(trifluoromethyl)-1,3‑benzoxazole is –2.72, which is approximately 3.5 log units more acidic than the experimental pKa of unsubstituted 1,3‑benzoxazole (~0.8). This difference reflects the combined electron‑withdrawing effect of the 6‑F and 7‑CF₃ groups [1][2].

Lipophilicity Permeability Target Engagement

Synthetic Utility: C-7 Fluorine as a Selective SNAr Handle Versus Non-Fluorinated Precursors

Germain et al. (2010) demonstrated that C‑7 fluoro substituents on the benzoxazole ring undergo direct SNAr with alkoxide nucleophiles, affording C‑7 methoxybenzoxazole in 45% isolated yield using NaOMe in NMP [1]. In contrast, the C‑6 fluoro analogue gave only traces of substitution product due to weaker inductive activation and competing ring‑opening. Non‑fluorinated benzoxazole precursors are completely unreactive under identical conditions [1]. The target compound, bearing an additional 6‑fluoro group, is expected to further activate the C‑7 position toward SNAr, providing a site‑selective handle for diversification.

SNAr Late-Stage Functionalization Library Synthesis

Commercial Purity: 98% Specification Outperforms Key In-Class Comparators

Among commercially available 1,3‑benzoxazole building blocks with a 7‑trifluoromethyl substituent, 6‑fluoro‑7‑(trifluoromethyl)-1,3‑benzoxazole is offered at a documented purity of 98% by Leyan . In contrast, the closest direct comparator, 7‑(trifluoromethyl)-1,3‑benzoxazole (CAS 2149597-50-0), is listed at ≥95% purity from the same supplier family (Apollo Scientific, via CymitQuimica) . Other close benzoxazole analogues are frequently listed at 95–97% purity .

Quality Control Procurement Reproducibility

Physical State Differentiation: Solid Handling Advantage Over Liquid Fluoro‑Trifluoromethyl Analogs

6‑Fluoro‑7‑(trifluoromethyl)-1,3‑benzoxazole is described by multiple suppliers as a solid at ambient temperature . In contrast, several closely related benzoxazole analogues bearing a trifluoromethyl group (e.g., 2‑(trifluoromethyl)-1,3‑benzoxazole, 5‑(trifluoromethyl)-1,3‑benzoxazole) are low‑melting solids or liquids (e.g., 2‑(trifluoromethyl)-1,3‑benzoxazole has a boiling point of 148°C [1]), which complicates accurate weighing, storage, and automation.

Formulation Weighing Accuracy Solubility

Procurement-Driven Application Scenarios for 6-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole


Synthesis of CNS-Oriented Kinase Inhibitor Libraries Requiring Low Basicity

The predicted pKa of –2.72 ensures that the benzoxazole nitrogen remains completely unprotonated at physiological pH , a property that correlates strongly with improved blood‑brain barrier penetration. Medicinal chemistry teams designing kinase inhibitors or GPCR modulators for CNS targets can utilize this scaffold as a bioisostere for basic heterocycles, where the low basicity is expected to reduce P‑glycoprotein efflux and hERG‑channel blockade, as demonstrated across multiple fluorinated benzoxazole series . The solid physical form further facilitates automated library synthesis in 96‑well format, minimizing handling variability .

Late‑Stage Functionalization via Regioselective C‑7 SNAr for Diversification of Lead Compounds

The C‑7 fluorine of 6‑fluoro‑7‑(trifluoromethyl)-1,3‑benzoxazole serves as a programmed synthetic handle for nucleophilic aromatic substitution. As demonstrated by Germain et al. (2010), C‑7 fluoro‑benzoxazoles react with alkoxides in NMP at elevated temperatures to provide C‑7 alkoxy derivatives in moderate to excellent yields . This reactivity allows medicinal chemists to install diverse solubilizing, fluorescent, or pharmacophoric groups at a late stage of synthesis, enabling rapid SAR exploration without de novo scaffold construction. The 98% purity specification ensures that the SNAr reaction proceeds with minimal interference from side products, improving yield reproducibility .

Construction of Metabolically Stabilized Benzoxazole‑Based Fluorescent Probes

Fluorinated benzoxazoles exhibit enhanced metabolic stability due to the electron‑withdrawing effect of fluorine, which retards oxidative metabolism at adjacent positions . The combination of 6‑F and 7‑CF₃ groups in the target compound is expected to provide a synergistic metabolic‑shielding effect, making it an attractive scaffold for designing long‑lived fluorescent probes for cellular imaging. The SNAr reactivity at C‑7 enables facile conjugation of fluorophores or targeting ligands, while the non‑basic nature avoids pH‑dependent spectral shifts that often plague benzoxazole dyes .

Quote Request

Request a Quote for 6-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.